4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid
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Overview
Description
The compound “4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid” is a complex organic molecule. It likely contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring attached to a carboxyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it might involve reactions like the Suzuki-Miyaura coupling , which is a popular method for forming carbon-carbon bonds.Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its functional groups. For instance, benzylic positions in organic compounds are known to be reactive towards free radical attack .Scientific Research Applications
Iodocyclization for Synthesis of Complex Organic Structures
Research by Okitsu et al. (2008) demonstrates the utility of iodocyclization in synthesizing a wide variety of 3-iodobenzo[b]furans, highlighting a method that could be applicable to the synthesis of compounds related to "4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid" (Okitsu et al., 2008).
Suzuki Cross-Coupling for Aryl Compounds
The work by Chaumeil et al. (2000) on the Suzuki cross-coupling reaction of sterically hindered aryl boronates, including discussions on optimizing the process to obtain biaryls, provides insights into methods that could be utilized for derivatives of "this compound" (Chaumeil et al., 2000).
Water-Soluble Derivatives for Oxidation Reactions
Cui et al. (2011) discussed the design, synthesis, and reactivity of water-soluble o-iodoxybenzoic acid derivatives, showcasing their oxidative properties in transforming β-keto esters. This research highlights the potential for creating water-soluble derivatives of "this compound" for specific applications (Cui et al., 2011).
Novel Formation of Iodobenzene Derivatives
The study by Matsumoto et al. (2008) on forming iodine-substituted benzenes via iodine-induced intramolecular cyclization opens up possibilities for synthesizing iodine-containing derivatives of "this compound" (Matsumoto et al., 2008).
Anticancer Properties of Derivative Compounds
Research on the synthesis of glyfoline, a compound with potential anticancer properties, starting from derivatives similar to "this compound," underscores the importance of such compounds in medicinal chemistry (Su et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-ethoxy-5-iodo-4-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKGJZKEUMLAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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